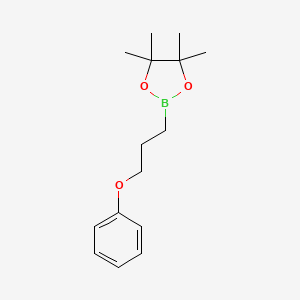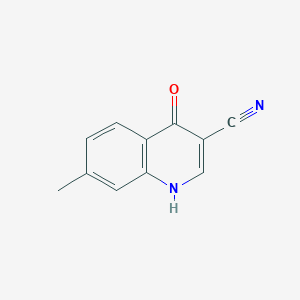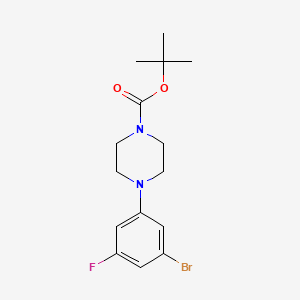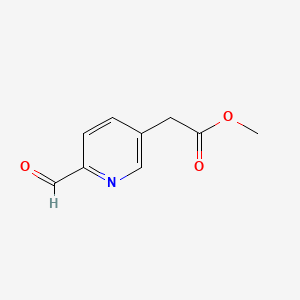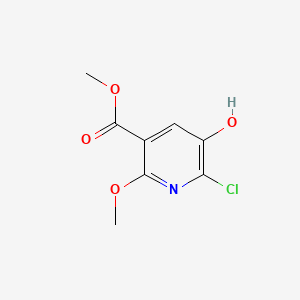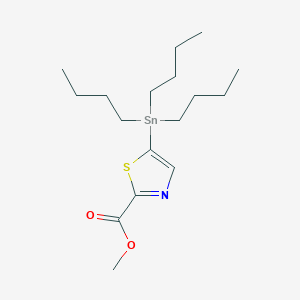
Methyl 5-(tributylstannyl)thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(tributylstannyl)thiazole-2-carboxylate: is an organotin compound with the molecular formula C17H31NO2SSn . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(tributylstannyl)thiazole-2-carboxylate typically involves the stannylation of a thiazole derivative. One common method includes the reaction of 5-bromo-2-methylthiazole with tributyltin hydride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the stannylation process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(tributylstannyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Electrophiles: Such as or for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed:
Substituted Thiazoles: Resulting from substitution reactions.
Oxidized Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
Chemistry: Methyl 5-(tributylstannyl)thiazole-2-carboxylate is used as a building block in organic synthesis, particularly in the formation of complex thiazole derivatives. It is also employed in Stille coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is used to study the effects of organotin compounds on biological systems. .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for use in catalysis and material science .
Mechanism of Action
The mechanism of action of Methyl 5-(tributylstannyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. In biological systems, it can interact with enzymes and receptors , potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
- 2-Methyl-5-(tributylstannyl)thiazole
- 2-(Methylthio)-5-(tributylstannyl)thiazole
- 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
Uniqueness: Methyl 5-(tributylstannyl)thiazole-2-carboxylate is unique due to its carboxylate functional group , which enhances its reactivity and allows for a broader range of chemical transformations. This makes it more versatile compared to other similar compounds that lack this functional group .
Properties
Molecular Formula |
C17H31NO2SSn |
|---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
methyl 5-tributylstannyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
InChI Key |
JHKVNLPHUFCMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


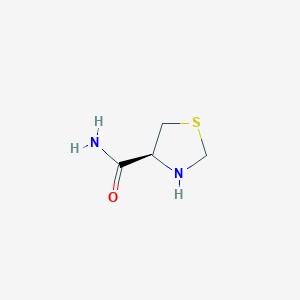
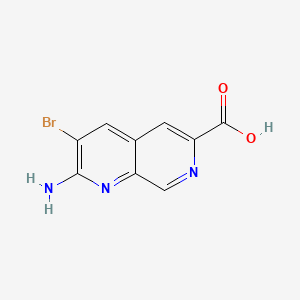
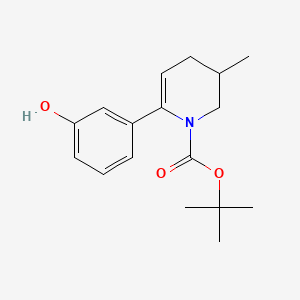
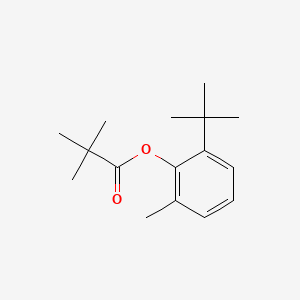
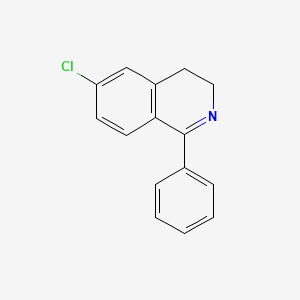
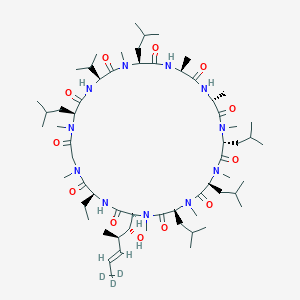
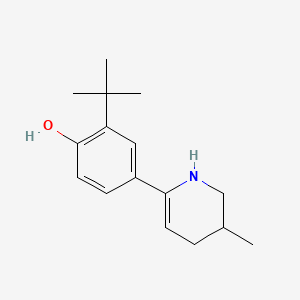
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)
